4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide
Overview
Description
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide is a useful research compound. Its molecular formula is C10H20N4S and its molecular weight is 228.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is activated when DNA double-strand breaks occur .
Mode of Action
It is known to inhibit the atm kinase . This inhibition disrupts the DNA damage response pathway, potentially leading to an accumulation of DNA damage in cells .
Biochemical Pathways
The inhibition of ATM kinase by this compound affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage. Disruption of this pathway can lead to an accumulation of DNA damage, which can result in cell death or the development of cancer .
Pharmacokinetics
It is known that the compound has good oral bioavailability and a low predicted clinical dose . The compound’s volume of distribution and half-life are also factors that contribute to its pharmacokinetic profile .
Result of Action
The inhibition of ATM kinase by this compound can lead to an accumulation of DNA damage in cells . This can result in cell death or the development of cancer .
Properties
IUPAC Name |
4-(thian-4-yl)piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQRBARYOJGXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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